molecular formula C23H17ClN6O3 B2801365 N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207004-03-2

N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2801365
CAS No.: 1207004-03-2
M. Wt: 460.88
InChI Key: RWWMUXKGBXROMG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound that features a unique structure combining multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine structure, followed by the introduction of the acetylphenyl and chlorophenyl groups through various substitution reactions. Common reagents used in these steps include acetic anhydride, chlorobenzene, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetylphenyl N-methylcarbamate
  • 4-acetylphenyl N-(4-methoxyphenyl)carbamate
  • N-(4-((4-nitro-benzylidene)-amino)-phenyl)-acetamide
  • N-(9-anthracenylmethylene)-4-chloroaniline

Uniqueness

N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1207004-03-2

Molecular Formula

C23H17ClN6O3

Molecular Weight

460.88

IUPAC Name

N-(4-acetylphenyl)-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C23H17ClN6O3/c1-14(31)15-4-8-18(9-5-15)25-21(32)13-30-23(33)28-10-11-29-20(22(28)27-30)12-19(26-29)16-2-6-17(24)7-3-16/h2-12H,13H2,1H3,(H,25,32)

InChI Key

RWWMUXKGBXROMG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2

solubility

not available

Origin of Product

United States

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